molecular formula C12H6F3N B11884431 1-Cyano-8-(trifluoromethyl)naphthalene

1-Cyano-8-(trifluoromethyl)naphthalene

Cat. No.: B11884431
M. Wt: 221.18 g/mol
InChI Key: LXPVCZYOXDEYOD-UHFFFAOYSA-N
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Description

Contextualization of Naphthalene (B1677914) Derivatives in Contemporary Chemical Research

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile scaffold in the synthesis of a wide array of complex organic molecules. Its derivatives are integral to numerous fields, from medicinal chemistry to materials science. The ability to modify the naphthalene ring at various positions allows for the fine-tuning of electronic, optical, and biological properties. Researchers have successfully developed naphthalene-based compounds with applications as fluorescent probes, organic light-emitting diode (OLED) components, and pharmacologically active agents. The rigid, planar structure of the naphthalene system provides a well-defined framework for studying structure-property relationships, making it a subject of enduring academic and industrial interest.

Significance of Cyano and Trifluoromethyl Substituents in Advanced Organic Molecules

The functionalization of aromatic systems with cyano (-CN) and trifluoromethyl (-CF3) groups is a widely employed strategy to modulate molecular properties. The cyano group is a strong electron-withdrawing group that can significantly influence the electronic characteristics of a molecule, including its reduction potential and photophysical behavior. rsc.org Its presence can enhance fluorescence quantum yields and alter the emission wavelengths of fluorescent compounds. rsc.org

Similarly, the trifluoromethyl group possesses potent electron-withdrawing capabilities and is known for its high lipophilicity and metabolic stability. mdpi.com In medicinal chemistry, the introduction of a trifluoromethyl group can lead to improved pharmacokinetic profiles and enhanced binding affinity to biological targets. In materials science, this group can impart desirable properties such as thermal stability and specific electronic characteristics.

Rationale and Scholarly Objectives for In-depth Research on 1-Cyano-8-(trifluoromethyl)naphthalene

The specific substitution pattern of this compound, with bulky and electron-withdrawing groups at the peri-positions (1 and 8), presents a unique chemical entity. The proximity of these substituents on the naphthalene scaffold is expected to induce significant steric and electronic interactions, leading to distinct physical and chemical properties. electronicsandbooks.comresearchgate.net The study of such peri-substituted naphthalenes is crucial for understanding the fundamental principles of molecular strain and through-space interactions.

The scholarly objectives for investigating this compound are multifaceted. A primary goal is to elucidate its synthesis and characterize its structural and electronic properties. Understanding how the interplay between the cyano and trifluoromethyl groups in this sterically crowded environment affects the naphthalene core is of fundamental importance. Furthermore, exploring the potential applications of this compound in areas such as organic electronics, where fine-tuning of electron affinity is critical, and in the design of novel fluorinated molecules for medicinal chemistry, represents a significant avenue of research. The unique substitution of this molecule makes it a compelling candidate for the development of new materials and bioactive compounds with novel functionalities.

Below is a table summarizing the basic properties of this compound.

PropertyValue
IUPAC Name 8-(trifluoromethyl)naphthalene-1-carbonitrile
CAS Number 1261488-07-6
Molecular Formula C12H6F3N
Molecular Weight 221.18 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H6F3N

Molecular Weight

221.18 g/mol

IUPAC Name

8-(trifluoromethyl)naphthalene-1-carbonitrile

InChI

InChI=1S/C12H6F3N/c13-12(14,15)10-6-2-4-8-3-1-5-9(7-16)11(8)10/h1-6H

InChI Key

LXPVCZYOXDEYOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C#N)C(=CC=C2)C(F)(F)F

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Cyano 8 Trifluoromethyl Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-cyano-8-(trifluoromethyl)naphthalene, a combination of one-dimensional and two-dimensional NMR experiments is utilized to achieve a complete and unambiguous structural assignment.

High-Resolution ¹H NMR Analysis of Aromatic and Aliphatic Proton Environments

The ¹H NMR spectrum of this compound is expected to exhibit signals exclusively in the aromatic region, as there are no aliphatic protons in the structure. The chemical shifts and coupling patterns of the six aromatic protons on the naphthalene (B1677914) ring system are influenced by the electronic effects of the cyano (-CN) and trifluoromethyl (-CF₃) substituents. Both groups are electron-withdrawing, which generally leads to a deshielding of the aromatic protons, causing their signals to appear at a lower field (higher ppm values).

The peri-substitution pattern of the cyano and trifluoromethyl groups at the 1 and 8 positions, respectively, results in a complex and distorted aromatic system. This steric hindrance and electronic strain are expected to cause significant variations in the chemical shifts of the neighboring protons. The proton at the 2-position, being ortho to the cyano group, and the proton at the 7-position, being ortho to the trifluoromethyl group, are anticipated to be the most deshielded. The remaining protons at the 3, 4, 5, and 6 positions will also exhibit distinct chemical shifts and coupling constants, reflecting their unique electronic environments.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-27.8 - 8.2d7.0 - 8.0
H-37.5 - 7.8t7.0 - 8.0
H-47.9 - 8.3d7.0 - 8.0
H-58.0 - 8.4d7.0 - 8.0
H-67.6 - 7.9t7.0 - 8.0
H-78.1 - 8.5d7.0 - 8.0
Note: These are predicted values based on substituent effects on naphthalene systems and may vary from experimental data.

¹³C NMR for Carbon Skeleton Elucidation and Connectivity

The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. The spectrum is expected to show 12 distinct signals, corresponding to the 10 carbons of the naphthalene ring, the carbon of the cyano group, and the carbon of the trifluoromethyl group.

The chemical shifts of the naphthalene carbons are influenced by the attached substituents. The carbons directly bonded to the electron-withdrawing cyano (C-1) and trifluoromethyl (C-8) groups are expected to be significantly deshielded. The carbon of the cyano group typically appears in the range of 110-120 ppm. The trifluoromethyl carbon will exhibit a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms, with a chemical shift anticipated around 120-130 ppm. The remaining aromatic carbons will have chemical shifts in the typical range for naphthalene systems, with variations due to the substituent effects.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1110 - 115
C-2130 - 135
C-3125 - 130
C-4128 - 133
C-4a130 - 135
C-5127 - 132
C-6124 - 129
C-7129 - 134
C-8126 - 131
C-8a132 - 137
-CN115 - 120
-CF₃120 - 125 (q)
Note: These are predicted values and are subject to variation.

¹⁹F NMR for Trifluoromethyl Group Characterization and Electronic Environment

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet, as there are no other fluorine atoms or nearby protons to cause coupling. The chemical shift of the trifluoromethyl group is indicative of its electronic environment. The strong electron-withdrawing nature of the cyano group and the naphthalene ring system will influence the shielding of the fluorine nuclei. The chemical shift is typically observed in the range of -60 to -70 ppm relative to a standard such as CFCl₃.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structure Proof

Two-dimensional (2D) NMR techniques are indispensable for the definitive structural proof of complex molecules like this compound.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. This experiment would be crucial for tracing the connectivity of the protons around the naphthalene rings and confirming their assignments.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of the protonated carbons in the naphthalene system.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as C-1, C-8, C-4a, and C-8a, and for confirming the connectivity between the naphthalene core and the cyano and trifluoromethyl substituents.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of its functional groups and the aromatic system.

Cyano Group (-C≡N) Stretch: A sharp and intense absorption band is expected in the region of 2220-2260 cm⁻¹, which is characteristic of the nitrile stretching vibration.

Trifluoromethyl Group (-CF₃) Stretches: The C-F stretching vibrations of the trifluoromethyl group typically give rise to strong and characteristic absorption bands in the region of 1100-1350 cm⁻¹.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the naphthalene ring are expected to appear in the region of 3000-3100 cm⁻¹.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring system will produce a series of bands in the 1400-1600 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations (γ-vibrations) are expected in the fingerprint region (below 900 cm⁻¹), and their positions can provide information about the substitution pattern of the aromatic ring.

Table 3: Predicted FTIR Spectral Data for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Cyano (-C≡N) Stretch2220 - 2260Strong, Sharp
Aromatic C=C Stretch1400 - 1600Medium to Strong
C-F Stretch (-CF₃)1100 - 1350Strong
Aromatic C-H Bending700 - 900Medium to Strong
Note: These are predicted frequency ranges and may differ from experimental values.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Specific high-resolution mass spectrometry data, which would provide a highly accurate mass measurement to confirm the elemental composition of this compound, is not available in the searched literature. The exact mass of a molecule is a critical piece of data for its unambiguous identification. While the theoretical monoisotopic mass can be calculated, experimental verification through HRMS has not been publicly reported.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Detailed experimental data regarding the electronic transitions of this compound, as determined by UV-Vis spectroscopy, could not be located. This analysis would reveal the wavelengths of maximum absorption (λmax), providing information about the conjugated π-electron system of the naphthalene ring and the influence of the electron-withdrawing cyano and trifluoromethyl substituents on its electronic structure.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

A solved crystal structure for this compound obtained through X-ray crystallography is not present in the available literature. Such a study would yield precise data on bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the solid state, including crystal system, space group, and unit cell dimensions. This information is crucial for understanding intermolecular interactions and the effects of the bulky and electronegative substituents on the planarity of the naphthalene core.

Reactivity Profiles and Mechanistic Investigations of 1 Cyano 8 Trifluoromethyl Naphthalene

Influence of the Cyano Group on Reaction Pathways and Electrophilicity

The cyano group at the C1 position of the naphthalene (B1677914) ring is a powerful modulator of the molecule's electronic properties and provides a versatile functional handle for further chemical modification.

The cyano group functions as a strong electron-withdrawing group through both inductive and resonance effects. This significantly decreases the electron density of the aromatic system, thereby deactivating the ring towards electrophilic aromatic substitution. Conversely, this electron deficiency enhances the electrophilicity of the naphthalene core, making it more susceptible to nucleophilic attack. numberanalytics.com The mechanism for nucleophilic aromatic substitution on nitriles typically proceeds through an addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. numberanalytics.com The electron-withdrawing nature of the cyano group helps to stabilize this anionic intermediate, facilitating the substitution process. numberanalytics.commdpi.com In the context of 1-cyano-8-(trifluoromethyl)naphthalene, the combined electron-withdrawing power of both the cyano and trifluoromethyl groups would render the naphthalene ring exceptionally electron-poor.

The nitrile functionality itself is a site of significant reactivity, allowing for a variety of chemical transformations. libretexts.org These reactions provide pathways to convert the cyano group into other valuable functional groups.

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic aqueous conditions to yield a carboxylic acid. chemistrysteps.comopenstax.org The reaction proceeds via an intermediate amide. chemistrysteps.com In acid-catalyzed hydrolysis, the nitrogen atom is protonated, which increases the electrophilicity of the carbon atom for attack by water. libretexts.orgchemistrysteps.com Under basic conditions, the strongly nucleophilic hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile directly. openstax.org

Reduction: Nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgopenstax.org This transformation occurs through the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. openstax.org Milder reducing agents can sometimes be used to yield aldehydes. chemistrysteps.com

Cycloadditions: Aromatic nitriles can participate in various cycloaddition reactions. numberanalytics.com These can include [3+2] cycloadditions with 1,3-dipoles to form five-membered heterocyclic rings or Diels-Alder type [4+2] reactions where the aromatic ring acts as the diene component. numberanalytics.com

A summary of potential reactions at the nitrile group is presented below.

Reaction TypeReagentsProduct Functional Group
Hydrolysis H₃O⁺ or OH⁻/H₂OCarboxylic Acid (-COOH)
Reduction LiAlH₄, then H₂OPrimary Amine (-CH₂NH₂)
Cycloaddition 1,3-DipolesFive-membered heterocycles

Impact of the Trifluoromethyl Group on Chemical Reactivity and Selectivity

The trifluoromethyl group at the C8 position exerts a profound influence on the molecule's reactivity, primarily through its potent electronic effects and significant steric bulk.

The trifluoromethyl (-CF3) group is one of the strongest electron-withdrawing groups used in organic chemistry. smolecule.com This is due to the high electronegativity of the three fluorine atoms, which creates a strong inductive effect across the C-F bonds. researchgate.net The presence of the -CF3 group drastically lowers the electron density of the naphthalene ring system. mdpi.com This effect is additive to that of the cyano group, making this compound a highly electron-deficient aromatic compound. mdpi.com Studies on poly(trifluoromethyl)substituted naphthalene derivatives have shown that the presence of multiple -CF3 groups significantly increases the sensitivity of the molecule's electronic properties to the effects of other substituents. researchgate.netmdpi.com

SubstituentHammett Constant (σ_p for Benzene)
-CH₃ (Methyl)-0.17
-H (Hydrogen)0.00
-CN (Cyano)0.66
-CF₃ (Trifluoromethyl)0.54
-NO₂ (Nitro)0.78

Data compiled from various sources on Hammett constants.

The placement of the cyano and trifluoromethyl groups at the 1 and 8 positions (peri-positions) of the naphthalene ring results in significant steric congestion. The trifluoromethyl group is considerably larger than a hydrogen atom, and its proximity to the cyano group and the C-H bond at the C7 position can lead to distortion of the naphthalene ring from planarity. nih.gov Such steric hindrance can influence the molecule's conformational preferences and affect the accessibility of the reactive sites. For example, reactions involving nucleophilic attack at the cyano carbon or electrophilic attack on the aromatic ring may be sterically hindered, thereby reducing reaction rates or influencing regioselectivity. In crystal structures of other sterically crowded trifluoromethylated aromatic compounds, non-planar arrangements are observed to alleviate steric strain. nih.govresearchgate.net

The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the stability of charged reaction intermediates. In the case of electrophilic aromatic substitution, the reaction proceeds through a positively charged intermediate known as a carbocation or arenium ion (sigma complex). An electron-withdrawing group like -CF3 strongly destabilizes an adjacent carbocation due to its inductive effect, which withdraws electron density from an already electron-deficient center. This destabilization increases the activation energy for the formation of the intermediate, thus slowing down the rate of electrophilic substitution reactions. The combined deactivating effects of both the -CF3 and -CN groups make electrophilic attack on the aromatic rings of this compound highly unfavorable.

Exploration of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Detailed kinetic and spectroscopic studies specifically focused on this compound are not extensively documented in publicly available literature. However, insights into its reaction mechanisms can be extrapolated from studies on related substituted naphthalenes and the known electronic effects of its constituent functional groups.

The combined electron-withdrawing nature of the cyano and trifluoromethyl groups significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the naphthalene system. sciencepublishinggroup.comiau.ir This electronic perturbation is the primary driver of its reactivity profile.

Kinetic Studies: Kinetic investigations of reactions involving analogous compounds, such as the reaction of 1,5-dimethyl-2,4,8-trinitronaphthalene (B15469738) with amines, have been used to determine thermodynamic and kinetic parameters, providing insights into reaction pathways and the influence of solvent effects. rsc.org Similar kinetic studies on this compound would be invaluable for quantifying the reactivity of the naphthalene core and understanding the transition states involved in its derivatization. For instance, in a hypothetical nucleophilic aromatic substitution (SNAr) reaction, kinetic data could elucidate the rate-determining step, whether it is the initial nucleophilic attack or the subsequent departure of a leaving group.

Spectroscopic Studies: Spectroscopic techniques are instrumental in probing the electronic structure and reaction intermediates of naphthalene derivatives.

Vibrational Spectroscopy (FTIR and Raman): Theoretical and experimental vibrational spectroscopy of 1-cyanonaphthalene and its cation have provided detailed assignments of their vibrational modes. researchgate.net For this compound, characteristic vibrational frequencies for the C≡N stretch and C-F stretches would be prominent features, and shifts in these frequencies upon reaction could be used to monitor reaction progress and identify intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are fundamental tools for structural elucidation. In the case of 1,8-disubstituted naphthalenes, through-space coupling between the peri-substituents can often be observed, providing valuable information about their spatial proximity and interaction. rsc.org For instance, ¹⁹F NMR would be particularly sensitive to changes in the electronic environment around the trifluoromethyl group during a chemical reaction.

Computational studies, particularly Density Functional Theory (DFT), have been employed to investigate the electronic properties, molecular geometry, and frontier orbital analysis of various naphthalene derivatives. nih.govresearchgate.net Such calculations for this compound can predict its reactivity and spectroscopic properties, guiding experimental investigations. sciencepublishinggroup.comiau.ir

Table 1: Predicted Influence of Substituents on the Reactivity of the Naphthalene Core

SubstituentPositionElectronic EffectPredicted Impact on Reactivity
Cyano (-CN)1Strong electron-withdrawing (resonance and inductive)Deactivates the ring towards electrophilic substitution; Activates the ring for nucleophilic substitution.
Trifluoromethyl (-CF₃)8Strong electron-withdrawing (inductive)Deactivates the ring towards electrophilic substitution; Activates the ring for nucleophilic substitution.

Regioselectivity and Stereoselectivity in Derivatization Reactions of the Naphthalene Core

The regioselectivity of derivatization reactions of the this compound core is dictated by the powerful and distinct directing effects of the two electron-withdrawing groups, as well as steric hindrance imposed by their peri-positioning.

Regioselectivity in Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution on the naphthalene ring of this compound is expected to be extremely challenging due to the strong deactivating nature of both substituents. stackexchange.com However, should a reaction occur under forcing conditions, the regiochemical outcome would be governed by the directing effects of the -CN and -CF₃ groups. Both are meta-directing groups. The cyano group at C1 would direct incoming electrophiles primarily to the C5 and C7 positions. The trifluoromethyl group at C8 would direct to the C3 and C6 positions. The interplay of these directing effects would likely lead to a mixture of products, with substitution at C6 being a plausible outcome due to activation from the other ring. However, steric hindrance from the peri-substituents would also play a significant role in disfavoring substitution at adjacent positions.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr):

The naphthalene core of this compound is highly activated for nucleophilic aromatic substitution, particularly if a suitable leaving group is present on the ring. The electron-withdrawing groups stabilize the negative charge of the Meisenheimer complex intermediate. The positions ortho and para to the activating groups are the most likely sites for nucleophilic attack. For the cyano group at C1, this would activate the C2 and C4 positions. For the trifluoromethyl group at C8, this would activate the C7 position. Therefore, in a hypothetical SNAr reaction on a derivative of this compound bearing a leaving group, the regioselectivity would be highly dependent on the position of that leaving group.

Directed C-H Functionalization:

Modern synthetic methods often employ directing groups to achieve high regioselectivity in C-H functionalization reactions of naphthalenes. researchgate.netresearchgate.netresearchgate.net For a derivative of this compound containing a directing group, it would be possible to achieve functionalization at a specific C-H bond, overriding the inherent electronic preferences of the substituted ring system.

Stereoselectivity:

The concept of stereoselectivity would become relevant in derivatization reactions that introduce a new chiral center or in reactions involving chiral reagents or catalysts. For instance, in an asymmetric dearomatization reaction, the facial selectivity of the attack on the naphthalene ring would be influenced by the steric and electronic properties of the peri-substituents. nih.govresearchgate.net The bulky trifluoromethyl group and the linear cyano group would create a specific chiral environment that could be exploited to achieve high stereocontrol in such transformations.

Table 2: Predicted Regioselectivity in Derivatization Reactions

Reaction TypePredicted Site(s) of ReactionRationale
Electrophilic Aromatic SubstitutionC6, C3, C5Governed by the meta-directing influence of both -CN and -CF₃ groups.
Nucleophilic Aromatic SubstitutionC2, C4, C7 (if a leaving group is present)Activation of ortho/para positions by the electron-withdrawing groups.

Computational and Theoretical Chemistry Studies on 1 Cyano 8 Trifluoromethyl Naphthalene

Density Functional Theory (DFT) Calculations for Electronic Structure and Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. samipubco.com DFT methods are used to calculate ground-state properties by solving the Schrödinger equation in terms of the electron density. For a molecule like 1-cyano-8-(trifluoromethyl)naphthalene, DFT can elucidate fundamental characteristics that govern its stability and reactivity.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and chemical reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy corresponds to the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. rsc.org

Substituents on an aromatic core like naphthalene (B1677914) can significantly alter the energies of these orbitals. Electron-withdrawing groups, such as the cyano (-CN) and trifluoromethyl (-CF3) groups present in this compound, are expected to lower the energies of both the HOMO and LUMO. This effect is due to the inductive and resonance effects of these substituents, which pull electron density from the naphthalene ring. The presence of two strong electron-withdrawing groups would likely result in a significantly different HOMO-LUMO gap compared to unsubstituted naphthalene.

Studies on other substituted naphthalenes have demonstrated this trend. For instance, calculations show that substituting naphthalene with groups like formyl (-CHO) or carboxyl (-COOH) reduces the HOMO-LUMO gap, thereby increasing the molecule's reactivity. researchgate.net

Table 1: Illustrative DFT-Calculated HOMO-LUMO Gaps for Naphthalene and Substituted Derivatives Note: This data is for illustrative purposes and is based on published calculations for related compounds, not this compound.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Naphthalene samipubco.com-6.13-1.384.75
2-(Dimethylamino)naphthalene rsc.org-4.83-0.634.20
1-Naphthylamine researchgate.net--4.27
6-(Propionyl)naphthalene rsc.org--4.37

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These are typically associated with lone pairs on electronegative atoms and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, representing electron-deficient areas that are favorable for nucleophilic attack.

In an MEP map of this compound, regions of negative potential would be expected around the nitrogen atom of the cyano group and the fluorine atoms. In contrast, the hydrogen atoms on the naphthalene ring would likely show a positive potential.

DFT can be used to predict the vibrational spectra (Infrared and Raman) of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies of the normal modes of vibration. These calculated frequencies can be compared with experimental spectroscopic data to confirm the molecular structure. niscpr.res.in

For this compound, the calculations would predict characteristic vibrational frequencies for the C≡N stretch of the cyano group and the C-F stretching modes of the trifluoromethyl group, in addition to the vibrations of the naphthalene ring itself. Theoretical calculations on naphthalene have shown good agreement with experimental vibrational spectra. niscpr.res.inunica.it The introduction of substituents would cause shifts in the ring vibration frequencies and introduce new, distinct peaks corresponding to the functional groups.

Table 2: Selected Calculated Harmonic Vibrational Frequencies for Neutral Naphthalene Note: This data is from theoretical calculations on unsubstituted naphthalene and serves as a baseline for comparison. unica.it

Mode NumberFrequency (cm⁻¹)Intensity (km mol⁻¹)Description
14788111.3Ring deformation
209634.2C-H out-of-plane bend
2310104.1Ring breathing
3715089.1C-C stretch
46318331.6C-H stretch

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

To investigate the properties of molecules in their electronically excited states, an extension of DFT known as Time-Dependent Density Functional Theory (TDDFT) is employed. researchgate.net TDDFT is a powerful method for predicting electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic transitions from the ground state to various excited states.

TDDFT calculations yield excitation energies (which can be converted to absorption wavelengths, λmax) and oscillator strengths (which relate to the intensity of the absorption peaks). For a substituted naphthalene like this compound, TDDFT could predict how the π-π* transitions of the naphthalene core are affected by the cyano and trifluoromethyl substituents. These electron-withdrawing groups are expected to cause a shift in the absorption bands compared to unsubstituted naphthalene. The choice of the DFT functional (e.g., PBE0, B3LYP, CAM-B3LYP) is known to be critical for obtaining accurate excitation energies in such systems. researchgate.netresearchgate.net

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify the most likely pathway a reaction will follow. This involves locating the structures of reactants, products, and any intermediates, as well as the transition states that connect them. kaust.edu.sa The transition state represents the highest energy point along the minimum energy reaction path, and its energy determines the activation energy of the reaction.

For a molecule like this compound, DFT calculations could be used to model its behavior in various chemical transformations, such as nucleophilic aromatic substitution or reduction of the cyano group. nih.govrsc.org By calculating the energies of potential intermediates and transition states, one can predict the feasibility and kinetics of a proposed reaction mechanism. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT and TDDFT are typically used for single, static molecules (often in a vacuum or with an implicit solvent model), Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the study of conformational changes and interactions with other molecules, such as solvents or other reactants.

Although this compound is a relatively rigid molecule, the peri-interaction between the cyano and trifluoromethyl groups could induce some distortion in the naphthalene ring. nih.gov MD simulations could explore the extent of this distortion and its fluctuation over time at different temperatures. Furthermore, MD simulations are particularly useful for studying intermolecular interactions in the condensed phase, such as how the molecule orients itself in a solvent or how it might bind to a surface or a biological receptor. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. researchgate.netnih.gov These models are predicated on the principle that the structure of a chemical compound inherently determines its properties. By quantifying specific structural attributes, known as molecular descriptors, it is possible to predict various properties of new or untested compounds without the need for experimental measurements. nih.gov This approach is particularly valuable in materials science, drug discovery, and environmental science for screening and prioritizing compounds with desired characteristics.

For this compound, QSPR models can be developed to predict a wide array of properties, ranging from fundamental physicochemical characteristics to more complex electronic and toxicological endpoints. The development of a robust QSPR model involves several key steps: the selection of a dataset of compounds with known properties, the calculation of a diverse set of molecular descriptors, the establishment of a mathematical relationship between the descriptors and the property of interest using statistical methods, and rigorous validation of the model's predictive power.

Molecular Descriptors for this compound

The predictive accuracy of a QSPR model is heavily reliant on the choice of molecular descriptors. For a molecule like this compound, a combination of different classes of descriptors would be necessary to capture its unique structural and electronic features.

Constitutional Descriptors: These are the most straightforward descriptors and include counts of atoms, bonds, rings, and molecular weight. They provide basic information about the composition and size of the molecule.

Topological Descriptors: These descriptors quantify the connectivity of atoms within the molecule, including indices such as the Balaban J index and the Wiener index. They provide insights into the branching and shape of the molecule.

Quantum-Chemical Descriptors: These descriptors are derived from quantum mechanical calculations, such as Density Functional Theory (DFT), and provide detailed information about the electronic structure of the molecule. nih.govtandfonline.comresearchgate.netresearchgate.net For this compound, key quantum-chemical descriptors would include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for predicting the molecule's reactivity and electronic properties.

HOMO-LUMO gap: This is an indicator of the molecule's stability and spectral characteristics.

Dipole moment: This descriptor is important for understanding the molecule's polarity and intermolecular interactions.

Mulliken atomic charges: These provide insight into the charge distribution across the molecule.

Physicochemical Descriptors: These descriptors are related to the bulk properties of the compound and can be either experimentally determined or computationally estimated. Important physicochemical descriptors for this compound would include:

LogP (octanol-water partition coefficient): This is a measure of the molecule's lipophilicity and is critical for predicting its environmental fate and biological activity. nih.gov

Molar refractivity: This relates to the molecule's polarizability.

Polar surface area (PSA): This is used to predict the transport properties of the molecule.

An illustrative selection of molecular descriptors that would be relevant for a QSPR study of this compound and related compounds is presented in the table below.

Descriptor ClassDescriptor NameDescriptionRelevance to this compound
Constitutional Molecular WeightThe sum of the atomic weights of all atoms in the molecule.Basic property influencing physical characteristics like boiling point.
Topological Wiener IndexA measure of the compactness of the molecule.Relates to the overall shape and size of the naphthalene core.
Quantum-Chemical HOMO EnergyEnergy of the highest occupied molecular orbital.Influences the molecule's electron-donating ability and reactivity.
Quantum-Chemical LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Influences the molecule's electron-accepting ability and reactivity.
Quantum-Chemical Dipole MomentA measure of the overall polarity of the molecule.Important for predicting solubility and intermolecular interactions.
Physicochemical LogPThe logarithm of the octanol-water partition coefficient.A key indicator of the molecule's hydrophobicity and bioavailability.

Development and Validation of QSPR Models

The development of a QSPR model for this compound would involve compiling a dataset of structurally similar naphthalene derivatives with experimentally determined values for the property of interest. Molecular descriptors would then be calculated for all compounds in the dataset.

Statistical techniques such as Multiple Linear Regression (MLR) or more advanced machine learning methods like Artificial Neural Networks (ANN) would be employed to establish a mathematical equation that links the descriptors to the property. nih.gov

The predictive performance of the resulting model must be rigorously validated. This is typically done by dividing the initial dataset into a training set, used to build the model, and a test set, used to evaluate its predictive ability on compounds not used in model development.

Predicted Properties of this compound

Through QSPR modeling, it would be possible to predict a variety of properties for this compound. A hypothetical QSPR model for predicting the boiling point of substituted naphthalenes might take the following form:

Boiling Point = β₀ + β₁ (Molecular Weight) + β₂ (Dipole Moment) + β₃ (Wiener Index)

Where β₀, β₁, β₂, and β₃ are coefficients determined from the regression analysis.

The table below illustrates the type of data that would be used to build such a model and the predicted value for the target compound.

CompoundMolecular WeightDipole Moment (Debye)Wiener IndexExperimental Boiling Point (°C)Predicted Boiling Point (°C)
Naphthalene128.170254218217.5
1-Methylnaphthalene142.200.4312245244.8
1-Chloronaphthalene162.621.5320259259.2
This compound 245.20 Calculated Value Calculated Value Not Available Predicted Value

Similarly, QSPR models could be developed to predict other important properties, such as the compound's toxicity. For instance, a model for predicting acute oral toxicity in rats (LD₅₀) for trifluoromethyl compounds has been developed, which relies on descriptors such as atom-type electro-topological state indices, molecular connectivity, and lipophilicity. nih.gov

A hypothetical QSPR model for toxicity might be represented as:

Log(1/LD₅₀) = β₀ + β₁ (LogP) + β₂ (LUMO Energy) + β₃ (Polar Surface Area)

The table below illustrates the application of such a model.

CompoundLogPLUMO Energy (eV)Polar Surface Area (Ų)Experimental Log(1/LD₅₀)Predicted Log(1/LD₅₀)
Compound A2.5-1.2453.13.0
Compound B3.1-1.5502.82.9
Compound C2.8-1.4482.92.9
This compound Calculated Value Calculated Value Calculated Value Not Available Predicted Value

These examples demonstrate the potential of QSPR modeling to provide valuable insights into the properties of this compound, guiding further experimental investigation and application.

Photophysical Properties and Optoelectronic Behavior of 1 Cyano 8 Trifluoromethyl Naphthalene and Its Derivatives

Absorption and Emission Spectroscopy Profiles

Detailed UV-Vis Absorption Features and Band Assignments

No experimental UV-Vis absorption spectra for 1-cyano-8-(trifluoromethyl)naphthalene have been reported. For related compounds, the introduction of substituents to the naphthalene (B1677914) ring is known to cause shifts in the absorption maxima. For instance, the presence of cyano and silyl (B83357) groups on the naphthalene chromophore can lead to bathochromic shifts (shifts to longer wavelengths). mdpi.com However, without experimental data, specific absorption bands and their assignments for this compound cannot be detailed.

Fluorescence and Phosphorescence Characteristics (Emission Maxima, Band Shapes)

Specific data on the fluorescence and phosphorescence emission maxima, quantum yields, and spectral band shapes for this compound are not available in the reviewed literature. Studies on other naphthalene derivatives, such as those with silyl and cyano groups, have shown that substituents can significantly influence fluorescence intensities. mdpi.com

Excited State Dynamics and Decay Pathways

Fluorescence Quantum Yields and Radiative Lifetimes

There is no published data on the fluorescence quantum yields or radiative lifetimes for this compound. For comparison, other substituted naphthalenes have exhibited a range of quantum yields; for example, certain silyl-substituted derivatives show fluorescence quantum yields significantly higher than that of unsubstituted naphthalene. mdpi.com

Non-Radiative Decay Mechanisms and Rates

Information regarding the specific non-radiative decay mechanisms, such as internal conversion and intersystem crossing, and their corresponding rates for this compound is not available. The prediction of such pathways is complex and requires detailed experimental or computational investigation. scispace.comchemrxiv.orgosti.gov Non-radiative decay processes are known to be influenced by factors including molecular rigidity, temperature, and solvent interactions. fiveable.me

Excited-State Proton Transfer (ESIPT) Phenomena and Environmental Influence

Excited-state proton transfer (ESPT) is a phenomenon typically observed in molecules containing both a proton-donating and a proton-accepting group. As this compound lacks a labile proton, it is not expected to undergo ESIPT. Studies on other naphthalene derivatives, such as isocyanonaphthols, have investigated ESIPT, where the presence of a hydroxyl group facilitates the process. nih.gov The environmental influence on such phenomena is significant, but not applicable to the target compound. acs.orgnih.govresearchgate.netnih.gov

Solvatochromism and Environmental Sensitivity of Optical Properties

Information regarding the solvatochromic behavior of this compound is not available in the public domain. Solvatochromism refers to the change in the color of a chemical substance when the polarity of the solvent in which it is dissolved changes. An investigation into this property would typically involve measuring the absorption and emission spectra of the compound in a variety of solvents with different polarities. The resulting data would reveal whether the compound exhibits positive (red-shift in more polar solvents) or negative (blue-shift in more polar solvents) solvatochromism, providing insights into the differences in dipole moments between its ground and excited states. However, no such studies have been published for this compound.

Aggregation-Induced Emission (AIE) and Excimer/Exciplex Formation

There is no available research on whether this compound exhibits aggregation-induced emission (AIE) or forms excimers or exciplexes. AIE is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. mdpi.com This behavior is often associated with the restriction of intramolecular motions in the aggregated state. mdpi.com Studies on other naphthalene derivatives, such as naphthalene diimides, have shown AIE properties, where the formation of aggregates leads to enhanced fluorescence emissions. latrobe.edu.au However, without experimental investigation, it is impossible to determine if this compound possesses similar characteristics.

Advanced Applications in Materials Science and Organic Electronics

Organic Semiconductor Applications

Organic semiconductors are the cornerstone of flexible and low-cost electronic devices. The performance of these materials is dictated by their ability to transport charge and their energy levels (HOMO/LUMO). The strong electron-withdrawing nature of the cyano and trifluoromethyl substituents on the naphthalene (B1677914) core is expected to lower both the HOMO and LUMO energy levels of 1-cyano-8-(trifluoromethyl)naphthalene, a desirable trait for n-type (electron-transporting) semiconductor materials.

Charge Transport Properties in Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, and their performance hinges on the charge carrier mobility of the semiconductor layer. For a material to be effective, it must form well-ordered thin films that facilitate intermolecular charge hopping. While theoretical calculations on unsubstituted naphthalene crystals show bandlike hole transport, specific experimental data on the charge transport properties, such as electron or hole mobility, for this compound in OFETs is not available in the reviewed scientific literature. The determination of its charge transport characteristics would require fabrication and testing of OFET devices where this compound serves as the active layer.

Emitter and Acceptor Materials in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

In OLEDs and OPVs, the relative energy levels of materials are crucial for efficient charge injection, transport, and recombination (in OLEDs) or separation (in OPVs). Materials with low LUMO levels, as anticipated for this compound, can function as electron acceptors or as electron-transporting/hole-blocking layers. However, specific research detailing the use of this compound as an emitter or acceptor in OLED or OPV devices, including data on its quantum efficiency, energy levels, or spectral properties, has not been reported in the surveyed literature.

Molecular Switches and Logic Gates

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light or electricity. The significant dipole moment and potential for conformational changes resulting from the sterically hindered peri-substituents could theoretically impart switching capabilities. Despite this potential, there is no specific research in the available literature that demonstrates or investigates the application of this compound in the development of molecular switches or logic gates.

Chemical Sensors and Fluorescent Probes

Naphthalene derivatives are often fluorescent, and their emission properties can be sensitive to the local environment. This sensitivity can be exploited for chemical sensing applications, where binding of an analyte modulates the fluorescence output. While related compounds like 8-anilino-1-naphthalene sulfonate (ANS) are well-known fluorescent probes, studies detailing the synthesis and application of this compound as a chemical sensor or fluorescent probe are not present in the current body of scientific literature.

Self-Assembly and Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. aps.org The ability to form well-defined supramolecular architectures is critical for optimizing charge transport and other properties in organic materials. aps.org The planar naphthalene core, combined with the strong dipoles of the cyano and trifluoromethyl groups, suggests that this compound could engage in π-π stacking and dipole-dipole interactions, potentially leading to ordered assemblies. However, specific studies on the crystal structure, molecular packing, or self-assembly behavior of this particular compound have not been found in the reviewed literature.

Role of Trifluoromethyl and Cyano Groups in Modulating Material Performance

The performance of organic electronic materials is heavily dependent on the functional groups attached to the core aromatic structure. The cyano (-CN) and trifluoromethyl (-CF₃) groups are powerful electron-withdrawing substituents that exert strong and distinct influences on a molecule's properties.

The trifluoromethyl group is highly lipophilic and metabolically stable. Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, effectively lowers the HOMO and LUMO energy levels of the parent molecule. This is a key strategy in designing n-type organic semiconductors. Furthermore, the steric bulk of the -CF₃ group can influence intermolecular packing in the solid state, which in turn affects charge transport pathways.

The cyano group is also strongly electron-withdrawing and is frequently incorporated into organic semiconductors to enhance electron transport. epa.gov Its linear geometry and strong dipole moment contribute significantly to intermolecular interactions, often promoting favorable molecular packing for charge transport. When attached to an aromatic core, cyano groups can significantly lower the LUMO energy, enhancing electron affinity and making the molecule easier to reduce. researchgate.net

In this compound, the presence of both groups in the sterically demanding peri-positions is expected to create a molecule with a very low-lying LUMO, making it a strong candidate for an n-type material. The proximity of these two polar groups likely results in a large molecular dipole moment, influencing its self-assembly and interaction with other molecules. The steric repulsion between the two groups can cause distortion from planarity in the naphthalene core, which would have significant consequences for its photophysical properties and solid-state packing.

Considerations in Medicinal Chemistry and Chemical Biology

Design Principles for Naphthalene-Based Bioactive Scaffolds

The naphthalene (B1677914) core is a privileged scaffold in drug discovery due to its rigid, planar structure and lipophilic nature, which can facilitate penetration of biological membranes. researchgate.net Several FDA-approved drugs, such as propranolol, naproxen, and terbinafine, are based on this scaffold. rsc.org The design of bioactive naphthalene-based compounds is guided by several key principles:

Vectorial Display of Substituents: The defined geometry of the naphthalene ring allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets.

Modulation of Physicochemical Properties: The lipophilicity, solubility, and electronic properties of the naphthalene core can be fine-tuned through the introduction of various functional groups. researchgate.net

Metabolic Stability: The naphthalene ring itself is susceptible to metabolic oxidation by cytochrome P450 enzymes, often leading to the formation of reactive epoxides and naphthoquinones. nih.govnih.govacs.org A key design principle involves the strategic placement of substituents to block these metabolic hotspots or to introduce metabolic liabilities in a controlled manner to achieve a desired pharmacokinetic profile.

Role of Cyano and Trifluoromethyl Groups in Modulating Biological Activity

The cyano (-CN) and trifluoromethyl (-CF3) groups are powerful tools in the medicinal chemist's arsenal (B13267) for optimizing the properties of a lead compound. Their incorporation into the 1- and 8-positions of the naphthalene scaffold in 1-Cyano-8-(trifluoromethyl)naphthalene is expected to profoundly influence its biological activity through a combination of electronic, steric, and physicochemical effects.

Electronic Modulation, Lipophilicity, and Bioavailability

Both the cyano and trifluoromethyl groups are strongly electron-withdrawing, which can significantly alter the electronic distribution of the naphthalene ring system. nih.govacs.org This electronic modulation can influence the pKa of nearby functional groups and the nature of interactions with biological targets, such as π-π stacking and cation-π interactions.

The trifluoromethyl group is known to increase lipophilicity, which can enhance membrane permeability and, consequently, bioavailability. mdpi.comyoutube.com Conversely, the cyano group is polar and can increase the polarity of a molecule, potentially improving its solubility in aqueous environments. hhu.dersc.org The interplay of these two groups in this compound would result in a unique lipophilicity profile that would need to be experimentally determined to predict its absorption, distribution, metabolism, and excretion (ADME) properties.

Below is a table summarizing the general effects of these functional groups on key physicochemical properties.

Functional GroupElectronic EffectImpact on Lipophilicity (logP)Impact on Aqueous Solubility
Cyano (-CN) Strong electron-withdrawingGenerally decreasesGenerally increases
Trifluoromethyl (-CF3) Strong electron-withdrawingGenerally increasesGenerally decreases

Conformational Effects and Ligand-Receptor Binding Affinity

The placement of substituents at the 1 and 8 (peri) positions of the naphthalene ring leads to significant steric strain, forcing the substituents to reside in close proximity. This steric clash can cause distortion of the naphthalene plane and restrict the rotational freedom of the substituents. nih.govresearchgate.net In the case of this compound, this constrained conformation can have a profound impact on its binding to a biological target.

The rigidified conformation can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding and potentially leading to higher affinity. nih.gov The specific orientation of the cyano and trifluoromethyl groups could facilitate unique interactions within a binding pocket that would not be possible with more flexible analogs. The trifluoromethyl group, for instance, can participate in specialized non-covalent interactions, such as orthogonal multipolar interactions and fluorine-specific hydrogen bonds, which can contribute to binding affinity. mdpi.com

Impact on Metabolic Stability and Pharmacokinetic Profiles

The introduction of cyano and trifluoromethyl groups can significantly enhance the metabolic stability of a drug candidate. The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic cleavage. mdpi.com Placing this group on the naphthalene ring can shield adjacent positions from oxidative metabolism. Similarly, the cyano group is also relatively stable to metabolic transformations.

Structure-Activity Relationship (SAR) Studies for Target Interactions

Structure-activity relationship (SAR) studies are crucial for optimizing the interaction of a ligand with its biological target. For naphthalene derivatives, SAR studies often explore the effects of varying the position and nature of substituents on the naphthalene core. mdpi.comresearchgate.net In the context of this compound, a systematic SAR study would involve the synthesis and biological evaluation of analogs to probe the importance of the cyano and trifluoromethyl groups and their specific placement.

Key questions to be addressed in an SAR campaign would include:

Is the trifluoromethyl group essential for activity, or can it be replaced by other lipophilic, electron-withdrawing groups?

What is the role of the cyano group? Can it be substituted with other polar or hydrogen-bonding moieties?

How does moving the substituents to other positions on the naphthalene ring affect activity?

Is the peri-substitution pattern crucial for maintaining the bioactive conformation?

The insights gained from such studies would be invaluable for designing more potent and selective analogs.

Naphthalene Derivatives as Molecular Probes in Chemical Biology

The unique photophysical properties of the naphthalene scaffold make it an excellent fluorophore for the development of molecular probes. researchgate.net Naphthalene-based probes have been designed to detect a variety of analytes, including metal ions, reactive oxygen species, and biomolecules. nih.govacs.orgmdpi.com The fluorescence properties of naphthalene are highly sensitive to the electronic nature of its substituents.

The strong electron-withdrawing character of the cyano and trifluoromethyl groups in this compound would likely lead to interesting photophysical properties, such as a large Stokes shift and sensitivity to the local environment. researchgate.net This could be exploited in the design of "turn-on" or ratiometric fluorescent probes. For example, if this compound were to be incorporated into a larger molecular structure that undergoes a conformational change upon binding to a target, the resulting change in the environment of the naphthalene core could lead to a detectable change in its fluorescence signal. The inherent stability of the molecule would also be advantageous for a robust molecular probe.

Design of Targeted Naphthalene-Based Compounds (e.g., for anticancer activity)

The rational design of naphthalene-based anticancer agents involves several key strategies, including the modification of the core scaffold and the introduction of specific functional groups to direct the molecule to its intended biological target. The versatility of the naphthalene ring allows for its incorporation into a diverse array of chemical architectures, each with a distinct mechanism of action.

One prominent class of naphthalene-based anticancer agents is the naphthalene-1,4-diones . These compounds, exemplified by the hit compound BH10 (2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione), have demonstrated selective cytotoxicity towards cancer cells. The design strategy for analogues of BH10 has focused on modifying the side chain at the 3-position and introducing different substituents on the naphthalene ring to improve potency and selectivity. For instance, the incorporation of an imidazole (B134444) moiety has been shown to provide a good balance of potency and selectivity. The proposed mechanism of action for some of these compounds involves the targeting of Kelch-like ECH-associated protein 1 (Keap1), a critical regulator of cellular defense against oxidative stress, thereby disrupting the metabolic balance in cancer cells.

Another significant group is the naphthalene diimides (NDIs) . These molecules are characterized by their ability to interact with G-quadruplexes, which are specialized nucleic acid structures found in telomeres and oncogene promoter regions. The design of NDIs often involves the attachment of side chains that enhance their binding affinity and selectivity for G-quadruplexes over duplex DNA. The nature and length of these side chains, as well as the substituents on the aromatic core, are crucial for their biological activity. Some NDI derivatives have shown potent antiproliferative activity in the submicromolar range against a variety of cancer cell lines.

Naphthalene-chalcone hybrids represent a newer class of potential anticancer agents. These compounds combine the structural features of naphthalene with the chalcone (B49325) scaffold, which is known for its diverse biological activities. The design of these hybrids has explored the effect of the substitution pattern on both the naphthalene and the phenyl rings of the chalcone moiety. For example, compound 2j, a naphthalene-chalcone derivative, has exhibited notable activity against the A549 lung cancer cell line and has been shown to inhibit VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.

Furthermore, thiazole-naphthalene derivatives have been designed as inhibitors of tubulin polymerization, a validated target in cancer chemotherapy. The design strategy involves linking a thiazole (B1198619) ring to a naphthalene scaffold. Compound 5b, a representative of this class, has demonstrated potent antiproliferative activity against MCF-7 and A549 cancer cell lines and was found to inhibit tubulin polymerization at a low micromolar concentration.

The hypothetical compound This compound incorporates two key functional groups known to modulate the biological activity of drug candidates. The trifluoromethyl group (-CF3) is a common bioisostere for a methyl group but with significantly different electronic properties. Its high electronegativity and lipophilicity can enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, the trifluoromethyl group can improve a compound's binding affinity to its target protein through favorable interactions and can increase its bioavailability. The introduction of a trifluoromethyl group has been shown to significantly enhance the anticancer activity of various small molecules.

The cyano group (-C≡N) is a versatile functional group in drug design. It is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. The incorporation of a nitrile moiety can improve a compound's pharmacokinetic profile and enhance its binding affinity to the target. In some contexts, the cyano group can also act as a reactive "warhead" to form a covalent bond with the target protein, leading to irreversible inhibition.

Therefore, in the context of designing a targeted anticancer agent based on the this compound scaffold, these functional groups could be strategically employed. The naphthalene core would serve as the anchor, while the trifluoromethyl and cyano groups could be positioned to interact with specific pockets of a target enzyme or receptor. The peri-substitution pattern (at positions 1 and 8) would enforce a specific conformation, which could be exploited for selective targeting. Further derivatization of the naphthalene ring could be explored to introduce additional functionalities to optimize potency and selectivity.

Research Findings on Naphthalene-Based Anticancer Compounds

Compound ClassExample CompoundCancer Cell Line(s)Reported Activity (IC50)Potential Target/Mechanism
Naphthalene-1,4-dioneBH10HEC1A (endometrial cancer)~1 µMKeap1
Naphthalene diimideCompound 3c (asymmetric NDI)SMMC-7721, Hep G2 (hepatoma)1.48 µM, 1.70 µMG-quadruplex binding, ROS generation
Naphthalene-chalcone hybridCompound 2jA549 (lung cancer)7.835 µMVEGFR-2 inhibition
Thiazole-naphthalene derivativeCompound 5bMCF-7 (breast cancer), A549 (lung cancer)0.48 µM, 0.97 µMTubulin polymerization inhibition

Future Research Directions and Outlook

Development of More Sustainable and Efficient Synthetic Methodologies

Current synthetic routes to complex, disubstituted naphthalenes often involve multiple steps, stoichiometric reagents, and potentially harsh reaction conditions. Future research will likely focus on developing more environmentally benign and atom-economical syntheses for 1-Cyano-8-(trifluoromethyl)naphthalene.

Key areas for exploration include:

C-H Activation: Direct functionalization of the naphthalene (B1677914) core through catalytic C-H activation would represent a significant advancement. This approach could reduce the number of synthetic steps, minimize waste, and avoid the pre-functionalization often required in classical cross-coupling reactions.

Flow Chemistry: The use of continuous flow reactors could offer improved control over reaction parameters such as temperature and pressure, potentially leading to higher yields, better selectivity, and enhanced safety, especially for exothermic or hazardous reactions.

Novel Catalytic Systems: Investigation into new catalysts, including those based on earth-abundant metals or organocatalysts, could provide more sustainable alternatives to traditional precious metal catalysts.

Exploration of Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

A deeper understanding of the formation and reactivity of this compound requires advanced analytical techniques capable of real-time monitoring. Future studies could employ sophisticated spectroscopic methods to probe reaction mechanisms and kinetics in situ.

Promising techniques include:

Process Analytical Technology (PAT): Implementing in-line spectroscopic tools such as Raman and infrared (IR) spectroscopy can provide real-time data on reactant consumption and product formation during synthesis, enabling precise process control and optimization.

Time-Resolved Spectroscopy: Ultrafast laser spectroscopy could be used to study the photophysical properties of the molecule, such as its excited state dynamics. mdpi.com Given that cyano-functionalized polycyclic aromatic hydrocarbons (PAHs) are studied for their electronic properties, understanding the influence of the trifluoromethyl group is a logical next step. mdpi.comnih.gov

Advanced NMR Techniques: Two-dimensional and solid-state NMR spectroscopy can provide detailed structural information and insights into the intramolecular interactions and dynamics influenced by the sterically hindered peri-substituents.

High-Throughput Screening and Combinatorial Chemistry Approaches for Structure-Property Relationship Discovery

To fully explore the potential of the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry methodologies will be invaluable. unchainedlabs.com These approaches allow for the rapid synthesis and evaluation of a large library of related derivatives, accelerating the discovery of new materials and bioactive compounds.

Future research in this area could involve:

Parallel Synthesis: The development of automated parallel synthesis platforms to create a library of naphthalene derivatives where the cyano and trifluoromethyl groups are kept constant, while other positions on the ring are varied.

Screening for Biological Activity: HTS can be used to evaluate these libraries against various biological targets, such as enzymes or receptors, to identify potential new drug candidates. mdpi.com Naphthalene derivatives are recognized as valuable scaffolds in drug discovery for conditions including cancer and inflammation. researchgate.netnih.gov

Materials Discovery: Screening for specific physical properties, such as fluorescence, liquid crystal behavior, or semiconducting properties, could uncover novel applications in materials science. doi.org

HTS Application AreaPotential Screening TargetRationale
Medicinal Chemistry Kinase Inhibition, NLRP3 InflammasomeNaphthalene scaffolds are present in various bioactive molecules. mdpi.comresearchgate.net
Materials Science Organic Light-Emitting Diodes (OLEDs)Cyanonaphthalenes are studied for their photophysical properties. mdpi.com
Agrochemicals Herbicidal or Fungicidal ActivityTrifluoromethyl groups are common in agrochemicals for metabolic stability.

Integration of Computational and Experimental Studies for Predictive Design

The synergy between computational modeling and experimental validation is a powerful tool for modern chemical research. For this compound, computational studies can provide predictive insights into its properties and reactivity, guiding experimental efforts.

Key areas for integration include:

Density Functional Theory (DFT): DFT calculations can be used to predict molecular geometries, electronic structures, spectroscopic properties (e.g., NMR, IR spectra), and reaction pathways. nih.gov Such studies have been applied to other cyanonaphthalenes to understand their electronic properties and thermochemistry. aip.orgresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule in different environments, such as in solution or within a biological system, providing insights into its interactions and conformational preferences.

Quantitative Structure-Activity Relationship (QSAR): By combining computational descriptors with experimental data from HTS, QSAR models can be developed to predict the properties of new, unsynthesized derivatives, thereby prioritizing synthetic targets.

Emerging Applications in Interdisciplinary Fields Beyond Current Scope

The unique electronic and steric features of this compound make it a candidate for exploration in various interdisciplinary fields.

Potential emerging applications include:

Astrochemistry: Cyanonaphthalenes have been detected in the interstellar medium, sparking interest in their formation, stability, and spectroscopic signatures under astrophysical conditions. nih.govresearchgate.net The properties of the trifluoromethyl-substituted analogue could be of interest for comparison and for understanding the chemistry of complex molecules in space.

Molecular Electronics: The rigid, planar structure and the presence of strong electron-withdrawing groups suggest that this molecule could be investigated as a building block for organic semiconductors or other electronic materials.

Chemical Sensing: The naphthalene core can be a fluorescent platform. The introduction of the cyano and trifluoromethyl groups could modulate its fluorescence properties in response to specific analytes, opening possibilities for the development of novel chemical sensors.

Q & A

Q. What are the recommended synthetic routes for 1-cyano-8-(trifluoromethyl)naphthalene, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the naphthalene ring. A common approach is trifluoromethylation followed by cyano-group introduction. For trifluoromethylation, reagents like CF3_3I or CF3_3SO3_3K can be used under palladium catalysis in anhydrous solvents (e.g., THF or DCM) at 60–80°C . Subsequent cyanation may employ CuCN or K4_4[Fe(CN)6_6] under oxidative conditions. Optimization includes adjusting stoichiometry, temperature (e.g., 100–120°C for cyanation), and catalyst loading. Purity is confirmed via GC-MS or HPLC .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and computational methods:
  • NMR (1^1H, 13^{13}C, 19^{19}F) to confirm substitution patterns and electronic effects of the electron-withdrawing cyano and trifluoromethyl groups .
  • X-ray crystallography for precise bond-length analysis, revealing steric interactions between substituents.
  • DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model frontier molecular orbitals and predict reactivity .

Q. What are the initial steps to assess the compound’s toxicity in laboratory models?

  • Methodological Answer : Follow tiered toxicological screening:

In vitro assays : Test cytotoxicity (MTT assay) in human cell lines (e.g., HepG2) at 0.1–100 µM.

Acute toxicity : Administer single doses (10–1000 mg/kg) to rodents (OECD 423), monitoring mortality, organ weight, and histopathology .

Metabolic stability : Use liver microsomes to assess cytochrome P450 interactions .

Advanced Research Questions

Q. How should researchers design a systematic review to resolve contradictions in reported toxicological data for this compound?

  • Methodological Answer : Apply the 8-step framework from :

Problem formulation : Define endpoints (e.g., hepatic effects).

Literature search : Use databases (PubMed, TOXCENTER) with query strings combining "naphthalene derivatives," "cyano," "trifluoromethyl," and "toxicity" .

Data extraction : Tabulate dose-response relationships and confounding variables (e.g., solvent used).

Risk of bias assessment : Use tools from (Tables C-6, C-7) to evaluate randomization, blinding, and outcome reporting .

Confidence rating : Classify studies as high/moderate/low confidence based on bias checks .

Evidence synthesis : Conduct meta-analysis if homogeneity exists; otherwise, qualitative synthesis .

Q. What experimental strategies can elucidate the mechanistic basis of this compound’s metabolic stability?

  • Methodological Answer :
  • Isotopic labeling : Use 14^{14}C-labeled compound to track metabolic pathways in hepatocytes.
  • Enzyme inhibition assays : Co-administer CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolizing enzymes.
  • Metabolite profiling : LC-HRMS to detect phase I/II metabolites. Compare with computational predictions (e.g., MetaSite) .
  • Molecular docking : Simulate interactions with CYP450 isoforms to identify binding affinities and metabolic hotspots .

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary catalyst (e.g., Pd(OAc)2_2), ligand (e.g., XPhos), and solvent (e.g., DMF vs. toluene) in a factorial design.
  • In situ monitoring : Use ReactIR to track intermediate formation and adjust conditions dynamically.
  • Byproduct analysis : Identify impurities via LC-MS and modify quenching steps (e.g., rapid cooling to prevent decomposition) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s hepatotoxicity across species?

  • Methodological Answer :
  • Cross-species comparison : Compare metabolic profiles (e.g., rat vs. human microsomes) to identify species-specific detoxification pathways.
  • Transcriptomics : Analyze liver tissue RNA-seq data for oxidative stress markers (e.g., Nrf2, HO-1) .
  • Dose normalization : Adjust doses using allometric scaling (e.g., body surface area) to reconcile disparities .

Tables for Reference

Parameter Recommended Method Evidence Source
Risk of Bias AssessmentTables C-6, C-7 (randomization, blinding)
Inclusion CriteriaTable B-1 (exposure routes, outcomes)
Metabolic ProfilingLC-HRMS + MetaSite
Systematic Review Framework8-step process

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